molecular formula C18H14ClN3O3 B2592347 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-90-7

1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one

Cat. No. B2592347
CAS RN: 941887-90-7
M. Wt: 355.78
InChI Key: HDRBIUQELFQJHW-UHFFFAOYSA-N
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Description

The compound “1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one” is a complex organic molecule that contains several functional groups . It includes a 1,3-benzodioxole group, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This group is found in many bioactive compounds, including some pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxole group, for example, is a cyclic structure with an oxygen atom bridging two carbon atoms in the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the 1,3-benzodioxole group has a molar mass of 122.123 g/mol, a density of 1.064 g/cm³, and a boiling point of 172–173 °C .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including variants of pyrazinone, have shown significant potential against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi. The research emphasizes the synthesis of these compounds and their effectiveness in inhibiting microbial growth, highlighting the chemical's potential as a basis for developing new antimicrobial agents (Hassan, 2013). Additionally, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been developed, characterized, and demonstrated to possess antimicrobial properties, further supporting the potential utility of pyrazinone derivatives in combating microbial infections (Al‐Azmi & Mahmoud, 2020).

Pesticide Analysis

Technical pyrazon, a compound related to pyrazinone derivatives, has been analyzed for its active ingredient content and impurities, offering insights into the chemical's use in agriculture. This analysis supports the importance of pyrazinone derivatives in the development and quality control of herbicidal formulations, indicating their role in enhancing agricultural productivity (Výboh, Michálek, Šustek, & Bátora, 1974).

Anticancer Potential

Pyrazole derivatives have also been synthesized and evaluated for their potential anticancer activities. These studies have identified compounds with significant activity against various cancer cell lines, suggesting the utility of pyrazinone derivatives in the development of novel anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Elucidation and Analysis

Research has also focused on the structural analysis of novel pyrazole derivatives, such as the synthesis and characterization of a compound with significant structural similarities to 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one. These studies provide detailed insights into the molecular architecture of these compounds, facilitating the exploration of their biological activities and potential applications in various fields of science (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given that many compounds containing the 1,3-benzodioxole group are bioactive, it could be of interest in the development of new pharmaceuticals or pesticides .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-13-3-1-12(2-4-13)10-21-17-18(23)22(8-7-20-17)14-5-6-15-16(9-14)25-11-24-15/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRBIUQELFQJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-{[(4-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

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